An In-depth Technical Guide to 1-Ethyl-1-tosylmethyl isocyanide: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 1-Ethyl-1-tosylmethyl isocyanide: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1-tosylmethyl isocyanide is an organic compound belonging to the versatile class of α-substituted tosylmethyl isocyanides. These reagents are highly valued in synthetic organic chemistry for their ability to serve as synthons for a variety of molecular frameworks, particularly in the construction of heterocyclic compounds. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of 1-Ethyl-1-tosylmethyl isocyanide, with a focus on its applications in drug discovery and development.
Structure and Identification
1-Ethyl-1-tosylmethyl isocyanide is a derivative of the parent compound p-toluenesulfonylmethyl isocyanide (TosMIC). The core structure features a central carbon atom bonded to an ethyl group, a tosyl (p-toluenesulfonyl) group, and an isocyanide functional group. The tosyl group acts as a good leaving group and, along with the isocyanide, serves to increase the acidity of the α-proton, facilitating a wide range of chemical transformations.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(1-isocyano-1-tosylpropyl)propane |
| CAS Number | 58379-81-0[2] |
| Molecular Formula | C₁₁H₁₃NO₂S[2] |
| Molecular Weight | 223.3 g/mol [2] |
| Canonical SMILES | CCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C[2] |
Physicochemical and Spectroscopic Properties
Detailed experimental data for 1-Ethyl-1-tosylmethyl isocyanide is not extensively reported in publicly available literature. However, its properties can be inferred from its parent compound, TosMIC, and other alkylated derivatives.
Table 2: Physicochemical Properties
| Property | Value (for TosMIC, unless otherwise stated) |
| Appearance | Pale yellow to light brown crystalline powder[3] |
| Melting Point | 110-115 °C (decomposes)[4] |
| Boiling Point | 400.9 °C at 760 mmHg (Predicted)[4] |
| Density | 1.24 g/cm³ (Predicted)[4] |
| Solubility | Slightly soluble in water; soluble in many organic solvents.[3] |
| Stability | Moisture sensitive.[3] Isocyanides can be thermally unstable.[5] |
Spectroscopic Analysis:
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Infrared (IR) Spectroscopy: The most characteristic absorption band for the isocyanide group (N≡C) is expected to appear in the range of 2150-2110 cm⁻¹. For α-tosylbenzyl isocyanide, a related compound, this peak is observed at 2131 cm⁻¹.[5] The tosyl group will exhibit strong absorptions for the S=O stretching vibrations, typically around 1330-1300 cm⁻¹ and 1160-1140 cm⁻¹.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the protons of the tosyl group's aromatic ring (two doublets), and the methyl group of the tosyl moiety (a singlet).
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¹³C NMR: The isocyanide carbon typically resonates in the region of 155-170 ppm. Signals for the carbons of the ethyl group, the aromatic ring, and the methyl group of the tosyl substituent would also be present. For α-tosylbenzyl isocyanide, the isocyanide carbon appears at 166.4 ppm.[5]
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the isocyanide, ethyl, and tosyl groups.
Synthesis and Experimental Protocols
1-Ethyl-1-tosylmethyl isocyanide is synthesized via the mono-alkylation of p-toluenesulfonylmethyl isocyanide (TosMIC). The acidic nature of the α-proton on TosMIC allows for its deprotonation by a strong base, followed by nucleophilic attack on an alkyl halide, in this case, an ethyl halide.[6]
Experimental Protocol: General Procedure for the Mono-alkylation of TosMIC
This protocol is a general method that can be adapted for the synthesis of 1-Ethyl-1-tosylmethyl isocyanide.
Materials:
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethoxyethane (DME))
-
Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi), Potassium tert-butoxide (t-BuOK))
-
Ethyl halide (e.g., Ethyl iodide or Ethyl bromide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
A solution of TosMIC (1.0 equivalent) in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).
-
The strong base (1.0-1.2 equivalents) is added portion-wise or dropwise to the stirred solution, and the mixture is stirred for a period to ensure complete deprotonation, forming the TosMIC anion.
-
The ethyl halide (1.0-1.5 equivalents) is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the addition of the quenching solution.
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The aqueous layer is extracted with an organic solvent.
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The combined organic layers are washed with brine, dried over the drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 1-Ethyl-1-tosylmethyl isocyanide can be purified by column chromatography on silica gel or recrystallization.
Caption: General workflow for the synthesis of 1-Ethyl-1-tosylmethyl isocyanide.
Reactivity and Applications in Drug Development
α-Alkylated TosMIC derivatives, such as 1-Ethyl-1-tosylmethyl isocyanide, are key intermediates in a variety of organic transformations. Their utility stems from the unique combination of the isocyanide, the acidic α-proton, and the tosyl leaving group.[1]
The Van Leusen Reaction
A cornerstone of TosMIC chemistry is the Van Leusen reaction, which allows for the synthesis of various heterocycles.[7][8] With α-substituted TosMIC derivatives, this reaction provides access to polysubstituted heterocycles, which are prevalent motifs in many pharmaceutical agents.
Synthesis of Imidazoles:
The Van Leusen imidazole synthesis involves the reaction of an aldimine with a TosMIC derivative in the presence of a base to form an imidazole ring.[8] This reaction can often be performed as a one-pot, three-component reaction (vL-3CR) starting from an aldehyde, a primary amine, and the TosMIC reagent.[1][9]
The mechanism proceeds via the deprotonation of the TosMIC derivative, followed by a cycloaddition to the imine double bond. Subsequent elimination of p-toluenesulfinic acid leads to the aromatic imidazole product.[8]
Caption: Van Leusen three-component synthesis of a trisubstituted imidazole.
Applications in Medicinal Chemistry:
The imidazole core is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities. The ability to efficiently construct polysubstituted imidazoles using α-alkylated TosMIC derivatives makes this methodology highly valuable in drug discovery programs for generating libraries of potential drug candidates.
Conclusion
1-Ethyl-1-tosylmethyl isocyanide, as a member of the α-substituted TosMIC family of reagents, is a valuable building block in organic synthesis. While specific physicochemical data for this compound is limited, its reactivity can be reliably predicted from its parent compound. Its primary utility lies in the construction of complex molecules, particularly five-membered heterocycles like imidazoles, through reactions such as the Van Leusen synthesis. For researchers in drug development, mastering the application of such reagents opens up efficient synthetic routes to novel compounds with potential therapeutic applications.
References
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. 1-Ethyl-1-tosylmethyl isocyanide | 58379-81-0 | ICA37981 [biosynth.com]
- 3. Page loading... [guidechem.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 7. Van Leusen Reaction [organic-chemistry.org]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
